4-[4-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride
Overview
Description
4-[4-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxan-4-amine structure
Scientific Research Applications
4-[4-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
Target of Action
It’s structurally related to fluoxetine , which primarily targets the serotonin transporter (SERT), inhibiting the reuptake of serotonin and thus increasing its availability in the synaptic cleft .
Mode of Action
Fluoxetine, for instance, binds to the serotonin transporter, blocking the reuptake of serotonin and leading to an increase in serotonin concentrations in the synaptic cleft . This results in prolonged neurotransmitter activity and enhanced signal transmission.
Biochemical Pathways
As a potential serotonin reuptake inhibitor, it could impact the serotonergic system, which plays a crucial role in mood regulation, sleep, appetite, and other physiological processes .
Result of Action
If it acts similarly to fluoxetine, it could lead to increased serotonin levels in the synaptic cleft, potentially resulting in mood elevation and other physiological effects associated with enhanced serotonergic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl precursor. One common method involves the reaction of trifluoromethylbenzene with appropriate reagents to introduce the oxan-4-amine moiety. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include various trifluoromethylated derivatives, which can be further utilized in different applications, such as pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but differs in the amine structure.
4-(Trifluoromethyl)phenol: Contains the trifluoromethyl group attached to a phenol ring.
4-(Trifluoromethyl)phenylhydrazine hydrochloride: Similar trifluoromethyl group but with a hydrazine moiety.
Uniqueness
4-[4-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride is unique due to its specific combination of the trifluoromethyl group with the oxan-4-amine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-[[4-(trifluoromethyl)phenyl]methyl]oxan-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-3-1-10(2-4-11)9-12(17)5-7-18-8-6-12;/h1-4H,5-9,17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANQGMZDAGGJQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=C(C=C2)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1385696-73-0 | |
Record name | 2H-Pyran-4-amine, tetrahydro-4-[[4-(trifluoromethyl)phenyl]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1385696-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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